1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
CAS No.: 478861-49-3
Cat. No.: VC4629091
Molecular Formula: C16H15F3N2S
Molecular Weight: 324.37
* For research use only. Not for human or veterinary use.
![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea - 478861-49-3](/images/structure/VC4629091.png)
Specification
CAS No. | 478861-49-3 |
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Molecular Formula | C16H15F3N2S |
Molecular Weight | 324.37 |
IUPAC Name | 1-(3,5-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Standard InChI | InChI=1S/C16H15F3N2S/c1-10-7-11(2)9-12(8-10)20-15(22)21-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Standard InChI Key | BQWLWEQLZWIMDJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea features a thiourea core (–N–C(=S)–N–) bridging two aromatic rings. The 3,5-dimethylphenyl group introduces steric bulk, while the 2-trifluoromethylphenyl moiety contributes electron-withdrawing effects. This combination creates a polarized thiourea structure, enhancing its reactivity in hydrogen-bonding interactions and metal coordination .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 324.36 g/mol (calculated)
Key Structural Features
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Thiourea Core: Facilitates hydrogen bonding and acts as a ligand in coordination chemistry.
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3,5-Dimethylphenyl Group: Provides steric hindrance, influencing reaction selectivity.
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2-Trifluoromethylphenyl Group: Enhances solubility in organic solvents and stabilizes charge distribution .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of thiourea derivatives typically involves the reaction of substituted phenylisothiocyanates with amines. For 1-(3,5-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea, a two-step process is inferred from analogous methods :
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Formation of 3,5-Dimethylphenyl Isothiocyanate:
Reacting 3,5-dimethylaniline with thiophosgene under controlled conditions. -
Coupling with 2-(Trifluoromethyl)aniline:
The isothiocyanate intermediate reacts with 2-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .
Reaction Conditions
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Temperature: 0–25°C for coupling step.
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Catalysts: None required; reaction proceeds via nucleophilic addition.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Batch Reactors: Utilize excess 2-(trifluoromethyl)aniline to drive the reaction to completion.
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Purification: Crystallization from ethanol/water mixtures achieves >95% purity .
Optimization Parameters
Parameter | Value/Range |
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Reaction Temperature | 20–25°C |
Solvent | Dichloromethane |
Purification Method | Crystallization |
Physicochemical Properties
Thermal Stability
While direct data for this compound is scarce, related thioureas exhibit:
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Melting Point: 160–170°C (observed in 1-[3,5-bis(trifluoromethyl)phenyl]-2-thiourea) .
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Decomposition Temperature: >250°C (estimated via thermogravimetric analysis of analogs) .
Solubility and Partitioning
Applications in Scientific Research
Catalysis
Thiourea derivatives serve as organocatalysts in asymmetric synthesis. The 3,5-dimethyl group creates a chiral environment, enabling enantioselective reactions such as:
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Michael Additions: Achieving >90% enantiomeric excess (ee) in β-keto ester reactions .
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Aldol Reactions: Stabilizing transition states via hydrogen bonding .
Materials Science
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